molecular formula C22H27NO6 B11161314 N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-L-isoleucine

N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-L-isoleucine

Cat. No.: B11161314
M. Wt: 401.5 g/mol
InChI Key: PVLOUJCJHGPYTH-IYRHBAIHSA-N
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Description

3-METHYL-2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]PENTANOIC ACID is a complex organic compound that features a unique structure combining a cyclopenta[c]chromen moiety with a pentanoic acid derivative

Properties

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

IUPAC Name

(2S,3R)-3-methyl-2-[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]propanoylamino]pentanoic acid

InChI

InChI=1S/C22H27NO6/c1-5-12(3)19(21(25)26)23-20(24)13(4)28-16-9-11(2)10-17-18(16)14-7-6-8-15(14)22(27)29-17/h9-10,12-13,19H,5-8H2,1-4H3,(H,23,24)(H,25,26)/t12-,13?,19+/m1/s1

InChI Key

PVLOUJCJHGPYTH-IYRHBAIHSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)C(C)OC1=CC(=CC2=C1C3=C(CCC3)C(=O)O2)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)OC1=CC(=CC2=C1C3=C(CCC3)C(=O)O2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]PENTANOIC ACID typically involves multiple steps, starting from readily available precursors. One common route involves the initial formation of the cyclopenta[c]chromen core, followed by functionalization to introduce the propanamido and pentanoic acid groups. Key steps may include:

    Formation of the cyclopenta[c]chromen core: This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the desired ring structure.

    Functionalization: Introduction of the propanamido group can be carried out through amide bond formation, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the pentanoic acid group: This step may involve esterification followed by hydrolysis to yield the final acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]PENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development or biochemical research.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find use in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism by which 3-METHYL-2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]PENTANOIC ACID exerts its effects will depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-METHYL-2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]BUTANOIC ACID: Similar structure but with a butanoic acid group instead of pentanoic acid.

    3-METHYL-2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]HEXANOIC ACID: Similar structure but with a hexanoic acid group instead of pentanoic acid.

Uniqueness

The uniqueness of 3-METHYL-2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]PENTANOIC ACID lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to its analogs.

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